
8-Hydroxyquinoline-4-carboxylic acid
Overview
Description
Hydroxyquinoline analog 2 is a derivative of hydroxyquinoline, a compound known for its diverse biological activities. Hydroxyquinoline analogs have been extensively studied for their potential applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. These compounds are characterized by a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
8-Hydroxyquinoline-4-carboxylic acid (8-HQ) is a compound that exhibits a wide range of biological activities . It has been found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) in a concentration-dependent manner . It also targets both extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .
Mode of Action
The 8-HQ moiety interacts with its targets, leading to various changes. For instance, it has been found to block the cell cycle progression of angiotensin II (Ang II)-VSMCs by increasing the percentage of cells in the G0/G1 phase . It also acts as a tridentate chelating agent .
Biochemical Pathways
The biosynthesis of 8-HQ proceeds via kynurenine and 3-hydroxykynurenin . It’s also known to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Pharmacokinetics
It’s known that 8-hq suffers from low cell permeability .
Result of Action
The action of 8-HQ leads to various molecular and cellular effects. For instance, it inhibits the proliferation and migration of VSMCs . It also blocks the cell cycle progression of Ang II-VSMCs .
Action Environment
The action, efficacy, and stability of 8-HQ can be influenced by various environmental factors. For instance, it can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it forms stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, which are essential cofactors for many enzymatic reactions . These interactions can modulate the activity of metalloenzymes, influencing biochemical pathways and cellular processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with metal-dependent enzymes involved in DNA synthesis and repair . Additionally, it can modulate oxidative stress responses by chelating metal ions that catalyze the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to metal ions and form stable complexes. This binding can inhibit the activity of metalloenzymes by sequestering essential metal cofactors, thereby preventing the enzymes from catalyzing their respective reactions . Furthermore, the compound can induce changes in gene expression by modulating transcription factors that require metal ions for their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, disrupting normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can affect metabolite levels by altering the availability of metal cofactors required for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through metal ion transporters, such as those for Cu²⁺ and Zn²⁺ . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In these compartments, it can exert its effects by modulating the activity of metal-dependent enzymes and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyquinoline analogs typically involves the use of α,β-unsaturated aldehydes and substituted anilines. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . Another method is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes and anilines in the presence of a Brønsted acid catalyst .
Industrial Production Methods
Industrial production of hydroxyquinoline analogs often employs catalytic systems to improve yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods used to synthesize these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Hydroxyquinoline analogs undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Hydroxyquinoline analogs have a wide range of scientific research applications:
Comparison with Similar Compounds
Hydroxyquinoline analogs are unique due to their strong metal-chelating properties and diverse biological activities. Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
2-Hydroxyquinoline: Used in various industrial applications and known for its ability to form stable complexes with metal ions.
Hydroxyquinoline analog 2 stands out due to its specific interactions with biological targets and its potential as a therapeutic agent in various diseases.
Properties
IUPAC Name |
8-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTUKANGPPVLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204228 | |
| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55698-67-4 | |
| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55698-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxycinchoninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055698674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55698-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYCINCHONINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG29EB6D6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



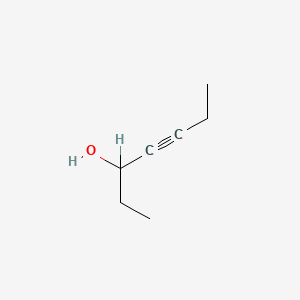
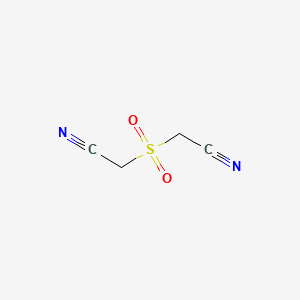
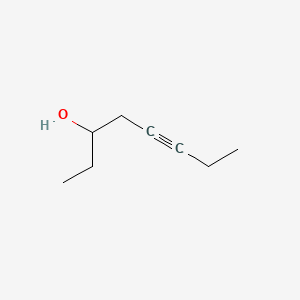



![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)
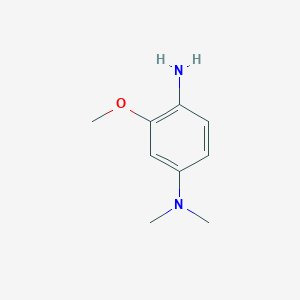
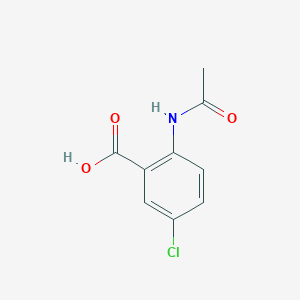



![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)
